

Properties of Benzophenone-4-carboxamidocysteine Methanethiosulfonate

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Compound of Interest

	Benzophenone-4-
Compound Name:	carboxamidocysteine
	Methanethiosulfonate
Cat. No.:	B15546192

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An In-depth Technical Guide to **Benzophenone-4-carboxamidocysteine Methanethiosulfonate**

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the properties, synthesis, and application of **Benzophenone-4-carboxamidocysteine Methanethiosulfonate**. As a trifunctional chemical probe, this reagent offers a sophisticated methodology for covalently capturing molecular interactions with spatiotemporal control. We will explore the molecule's design rationale, mechanism of action, and provide field-proven insights into its practical application.

Molecular Architecture: A Trifunctional Design

Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPCM) is a heterobifunctional crosslinking agent engineered with three key components: a photoreactive benzophenone group, a thiol-reactive methanethiosulfonate (MTS) group, and a cysteine core that links them.^[1] This design allows for a sequential, two-step crosslinking strategy crucial for mapping complex biological interactions.

- Benzophenone Moiety (The "Photoreactive Warhead"): Benzophenones are a class of aromatic ketones widely used as photo-crosslinkers. Upon exposure to UV light (typically

350-365 nm), the benzophenone group transitions to a highly reactive triplet state.[2][3] This excited state can insert into adjacent C-H bonds, forming a stable, covalent linkage. This property is invaluable for capturing transient or weak interactions that are otherwise difficult to study.[4]

- Methanethiosulfonate (MTS) Group (The "Targeting System"): The MTS group is a highly specific and efficient sulfhydryl-reactive moiety.[5] It reacts readily with the free thiol group of a cysteine residue on a protein of interest to form a stable disulfide bond.[6] This reaction is chemoselective, enabling the precise tethering of the entire probe to a predetermined site on a biomolecule. The reaction is also reversible with the addition of reducing agents like dithiothreitol (DTT).[7]
- Cysteine Scaffold (The "Linker"): The central L-cysteine residue provides the structural backbone, connecting the photoreactive and thiol-reactive functionalities.

This multi-part design allows a researcher to first "dock" the probe onto a target protein via the specific MTS-cysteine reaction and then, at a desired moment, initiate the "crosslinking" to a nearby binding partner using a pulse of UV light.[2]

Core Physical and Chemical Properties

Property	Value	Source
CAS Number	317821-69-5	[1][8]
Molecular Formula	$C_{18}H_{17}NO_6S_2$	[1]
Molecular Weight	407.46 g/mol	[1][9]
Appearance	Off-white solid	[8]
Melting Point	39-42°C	[8]
Solubility	DMSO, DMF, Methanol	[8]
Stability	Moisture sensitive, hygroscopic	[8]
Storage Conditions	-20°C Freezer, under inert atmosphere	[8]

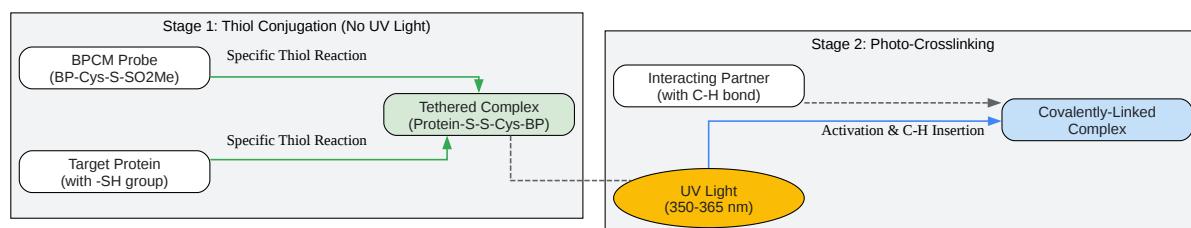
Mechanism of Action: A Two-Stage Process

The utility of BPCM is rooted in its sequential, two-stage mechanism, which provides exceptional control over the crosslinking experiment.

Stage 1: Thiol-Specific Conjugation (Chemoselective Docking) This initial step is performed in the absence of UV light to prevent premature activation of the benzophenone group. The MTS moiety of BPCM specifically targets and reacts with a solvent-accessible cysteine residue on the protein of interest (Protein-SH). The reaction is a nucleophilic attack by the cysteine's sulfhydryl group on the MTS sulfur, forming a stable disulfide bond and releasing methanesulfinic acid.[10] This covalently attaches the probe to the target protein.

Stage 2: Photo-Activated Crosslinking (Interaction Capture) Once the probe is tethered, the interacting partner (e.g., another protein, DNA, or small molecule) is introduced. The system is then irradiated with UV light. The benzophenone group absorbs the light energy, becomes activated, and forms a covalent bond with a nearby molecule, thus permanently capturing the interaction. This light-activated step provides precise temporal control over the crosslinking event.[3]

Diagram: BPCM Mechanism of Action



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Caption: The two-stage mechanism of BPCM for targeted, photo-activated crosslinking.

Synthesis and Characterization: A Validated Workflow

While BPCM is commercially available, understanding its synthesis provides insight into its structure and potential impurities. The following is a logical and robust protocol based on standard bioconjugation chemistry.

Experimental Protocol: BPCM Synthesis

Causality Statement: This synthesis employs a classic carbodiimide-mediated coupling to form the amide bond, followed by a specific methanethiosulfonation of the cysteine thiol. This sequence protects the thiol group from participating in the initial coupling reaction.

Materials:

- Benzophenone-4-carboxylic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- L-Cysteine hydrochloride
- S-Methyl methanethiosulfonate (MMTS)
- Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
- Silica Gel for column chromatography
- Reverse-phase HPLC system for purification and analysis

Step-by-Step Methodology:

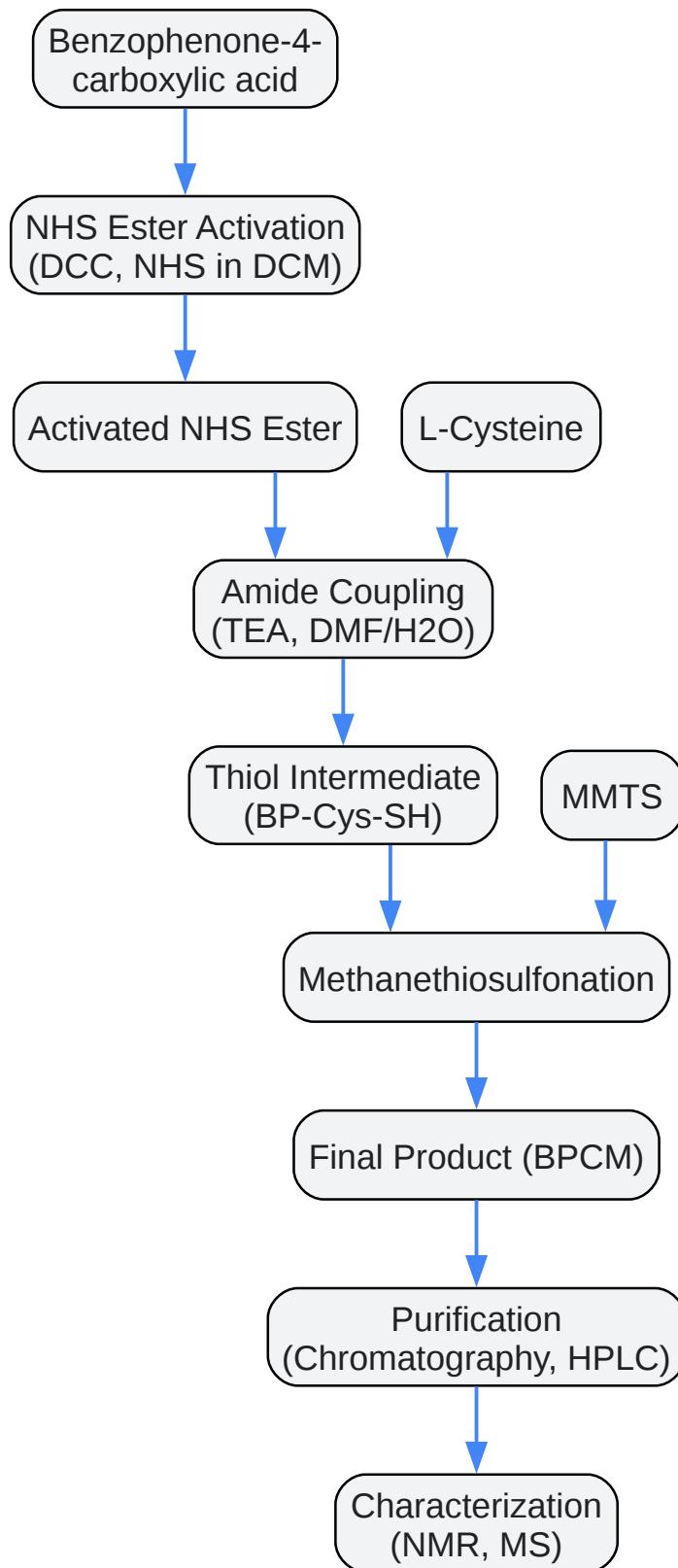
- Activation of Carboxylic Acid:

- Rationale: The carboxylic acid on benzophenone is converted to an NHS ester, a more reactive intermediate that is less prone to side reactions than using the carbodiimide directly with the amine.
- Dissolve Benzophenone-4-carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.
- Cool the solution to 0°C in an ice bath.
- Add DCC (1.1 eq) and stir the reaction at 0°C for 1 hour, then at room temperature for 4 hours.
- A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction via TLC.
- Filter off the DCU and concentrate the filtrate in vacuo to yield the crude NHS-activated benzophenone.

- Amide Bond Formation:
 - Rationale: The NHS ester reacts cleanly with the free amine of L-cysteine. The reaction is run at a slightly basic pH to ensure the amine is deprotonated and nucleophilic.
 - Dissolve L-Cysteine hydrochloride (1.2 eq) in a 1:1 mixture of DMF and water.
 - Add TEA dropwise until the pH is ~8.0-8.5.
 - Add the crude NHS-activated benzophenone (dissolved in a small amount of DMF) to the cysteine solution.
 - Stir at room temperature overnight. Monitor via LC-MS.
- Methanethiosulfonation:
 - Rationale: MMTS is an efficient reagent for converting a free thiol into a methanethiosulfonate group.
 - To the reaction mixture from Step 2, add MMTS (1.5 eq).

- Stir at room temperature for 2-4 hours. Monitor the disappearance of the free thiol using Ellman's reagent (DTNB).
- Purification and Characterization:
 - Rationale: Multi-step purification is critical to remove unreacted starting materials and byproducts, ensuring the final product's purity and functionality.
 - Acidify the final reaction mixture with 1M HCl to pH ~3 and extract with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the crude product via silica gel chromatography.
 - Perform final purification using preparative reverse-phase HPLC.
 - Confirm the identity and purity of the final product using ^1H NMR, Mass Spectrometry, and analytical HPLC.

Diagram: Synthetic Workflow



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Caption: A validated workflow for the synthesis and purification of BPCM.

Applications in Drug Development and Chemical Biology

The unique capabilities of BPCM make it a powerful tool for addressing key questions in modern biological research.

- Target Identification & Validation: BPCM can be conjugated to a bioactive small molecule or peptide (via a cysteine handle) to create a photoaffinity probe. This probe can then be used in cell lysates or living cells to identify its direct molecular targets, a critical step in drug development.[11]
- Mapping Protein-Protein Interactions (PPIs): By tethering BPCM to a known "bait" protein, researchers can covalently trap its "prey" interaction partners upon UV irradiation. This is especially useful for stabilizing weak or transient interactions for subsequent identification by mass spectrometry.[4][12]
- Structural Biology: The covalent crosslinks formed by BPCM can provide distance constraints that are valuable for building and validating computational models of protein complexes, complementing data from techniques like cryo-EM and X-ray crystallography.[4]

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